3-(3-Methylphenyl)propiophenone
Overview
Description
3-(3-Methylphenyl)propiophenone is an organic compound with the molecular formula C16H16O. It is an aromatic ketone characterized by a propiophenone structure with a methyl substituent at the meta position of the phenyl ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals and other industries.
Preparation Methods
3-(3-Methylphenyl)propiophenone can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropiophenone with 3-tolylboronic acid in the presence of a palladium catalyst, such as Wilkinson’s catalyst, and potassium phosphate in 1,4-dioxane under an inert atmosphere . The reaction typically occurs at 60°C for about 20 hours .
Chemical Reactions Analysis
3-(3-Methylphenyl)propiophenone undergoes various chemical reactions, including:
Scientific Research Applications
3-(3-Methylphenyl)propiophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)propiophenone involves its interaction with various molecular targets and pathways. For example, in reduction reactions, the compound’s carbonyl group (C=O) undergoes nucleophilic addition, where a nucleophile (such as a hydride ion) attacks the carbonyl carbon, leading to the formation of an alcohol . This process is facilitated by the presence of reducing agents like sodium borohydride or lithium aluminum hydride .
Comparison with Similar Compounds
3-(3-Methylphenyl)propiophenone is similar to other methylpropiophenone derivatives, such as 4-methylpropiophenone and 2-methylpropiophenone. These compounds share a similar aromatic ketone structure but differ in the position of the methyl substituent on the phenyl ring . The unique position of the methyl group in this compound can influence its reactivity and the types of reactions it undergoes .
Similar Compounds
- 4-Methylpropiophenone
- 2-Methylpropiophenone
- Propiophenone
Properties
IUPAC Name |
3-(3-methylphenyl)-1-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13-6-5-7-14(12-13)10-11-16(17)15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZJENUFNMLSIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644054 | |
Record name | 3-(3-Methylphenyl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95465-70-6 | |
Record name | 3-(3-Methylphenyl)-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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